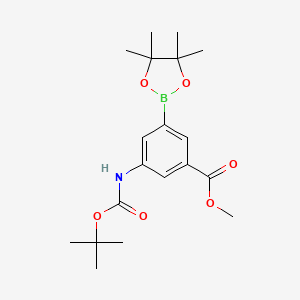

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Boronic Ester: The boronic ester is introduced by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted amines or amides.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Protecting Groups: The Boc group is commonly used to protect amines during multi-step organic syntheses.

Biology and Medicine:

Drug Development: The compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids or esters.

Bioconjugation: The boronic ester can be used in the development of bioconjugates for targeted drug delivery.

Industry:

Material Science: The compound can be used in the synthesis of polymers and other materials that require precise functional group placement.

Mechanism of Action

The mechanism of action for Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its application:

In Cross-Coupling Reactions: The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

In Drug Development: The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Methyl 3-amino-5-boronic acid benzoate: Lacks the Boc protection and boronic ester.

Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the boronic ester.

Methyl 3-((tert-butoxycarbonyl)amino)-5-boronic acid benzoate: Contains a boronic acid instead of a boronic ester.

Uniqueness: Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the combination of a Boc-protected amine and a boronic ester within the same molecule. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, properties, mechanisms of action, and biological implications based on diverse research findings.

Compound Overview

- IUPAC Name : this compound

- Chemical Formula : C21H32BNO6

- Molecular Weight : 405.3 g/mol

- CAS Number : 1951486-59-1

- Purity : Typically ≥95% .

The synthesis of this compound often involves several key steps:

- Formation of the Benzoate : The benzoate moiety is synthesized through esterification reactions.

- Introduction of the Boronic Ester : This is typically achieved via a palladium-catalyzed reaction.

- Protection of the Amino Group : The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boronic ester group. Boronic esters are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be utilized in enzyme inhibition and drug design .

Biological Implications

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor due to its structural features that allow it to bind effectively to active sites in target proteins .

- Pharmacokinetics : Research indicates that the compound may have favorable pharmacokinetic properties such as stability in biological systems and effective absorption profiles .

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to this compound:

Properties

Molecular Formula |

C19H28BNO6 |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-12(15(22)24-8)9-13(11-14)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |

InChI Key |

SECVILMOQFFKSF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.